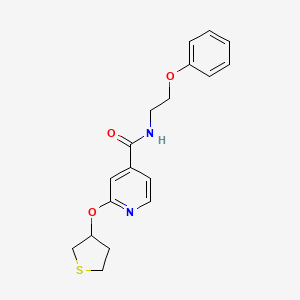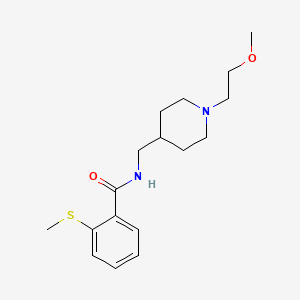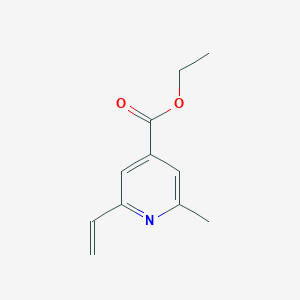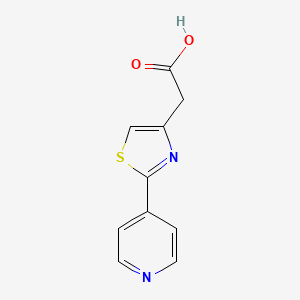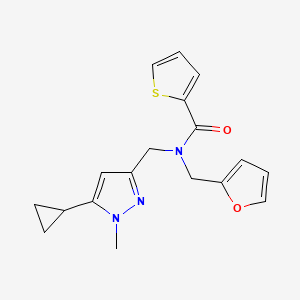![molecular formula C20H17F3N4O3 B2983957 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-79-2](/img/structure/B2983957.png)
3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Pyrimidinone and pyridine derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their biological activities. For instance, certain pyrimidine derivatives have shown significant antimicrobial activities, indicating their potential in developing new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
Anti-Cancer Activities
Compounds with structural similarities, particularly those incorporating pyrimidine rings, have been investigated for their anti-cancer properties. Some of these compounds exhibit significant activities against various human tumor cell lines, providing insights into the development of new anti-cancer agents (Singh & Paul, 2006).
Synthesis of Analogues and Derivatives
Research has been conducted on the synthesis of various analogues and derivatives of pyrimidinone compounds. These synthesized compounds have been evaluated for different biological activities, expanding the understanding of their potential applications (Rosowsky, Bader, Wright, & Moran, 1994).
Self-Assembly and Crystallography
Studies on similar pyrimidinone compounds have provided valuable data on their self-assembly and hydrogen bonding characteristics, which are important for understanding their chemical behavior and potential applications in material science (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Insecticidal and Antibacterial Potential
Research into pyrimidine-linked heterocyclic compounds has shown that they possess insecticidal and antimicrobial potential. These findings suggest possible applications in agriculture and pharmaceuticals (Deohate & Palaspagar, 2020).
Metabolism in Clinical Trials
Studies on compounds structurally related to the chemical of interest have been instrumental in understanding their metabolism in clinical trials, particularly in cancer treatment. This research is crucial for the development of effective therapeutic agents (Gong, Chen, Deng, & Zhong, 2010).
Crystalline Forms and Structure
Research has also focused on understanding the crystalline forms of similar compounds, which is essential for their pharmaceutical formulation and stability studies (Wang & Pan, 2006).
Propiedades
IUPAC Name |
3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-15-4-1-3-13(11-15)18(28)26-9-6-14(7-10-26)27-12-25-17-16(19(27)29)5-2-8-24-17/h1-5,8,11-12,14H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYNANPNZMCXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
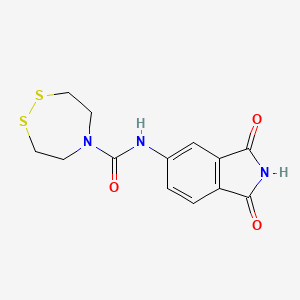

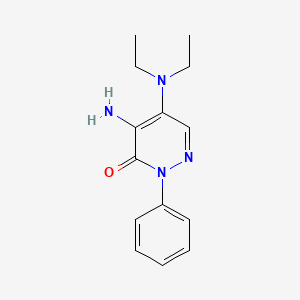
![2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983882.png)
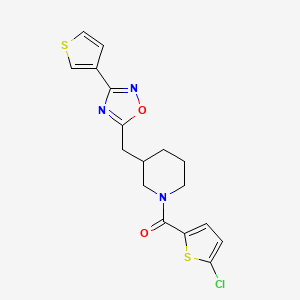

![N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide](/img/structure/B2983886.png)
